Dienogest - 65928-58-7

Dienogest

Catalog Number: EVT-264494
CAS Number: 65928-58-7
Molecular Formula: C20H25NO2
Molecular Weight: 311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dienogest (17α-cyanomethyl-17β-hydroxy-4,9-estradien-3-one) is a synthetic steroid classified as a 19-nortestosterone derivative progestin. [, ] It exhibits a high binding affinity for the progesterone receptor, exceeding that of natural progesterone. [, , ]

Levonorgestrel

    Norethisterone

    • Relevance: Norethisterone is another progestogen like dienogest and is often compared in studies assessing the treatment of endometriosis. It binds to SHBG and has been compared to dienogest in terms of efficacy and side effects for managing endometriosis symptoms [].

    Estradiol

    • Relevance: Endometriosis is an estrogen-dependent disease. Dienogest, through its progestogenic actions, can suppress estradiol production, creating an environment that is less favorable for the growth of endometriotic lesions [, ]. Some studies have explored the combined use of estradiol and dienogest in oral contraceptives [, ].

    Gestrinone

    • Relevance: Gestrinone is often included as a comparator drug in studies investigating the efficacy and safety of dienogest for endometriosis treatment []. It has a different mechanism of action compared to dienogest and can lead to more androgenic side effects.

    Danazol

    • Relevance: Danazol is frequently used as an active comparator to dienogest in endometriosis research [, , ]. While both drugs can effectively reduce endometrial lesions, dienogest generally demonstrates a more favorable side-effect profile with a lower incidence of androgenic effects [, ].

    Medroxyprogesterone Acetate

    • Relevance: MPA is another progestin option for treating endometriosis. Studies have compared the efficacy, side effects, and patient satisfaction between dienogest and MPA, finding dienogest to be potentially more effective and better tolerated [, ].

    Leuprolide Acetate

      Progesterone

      • Relevance: Dienogest is a synthetic progestogen, meaning it mimics the effects of progesterone in the body. It binds to progesterone receptors and exerts its therapeutic effects by suppressing estrogen production and reducing endometrial tissue growth [, , ].

      Cabergoline

        Ethinyl Estradiol

        • Relevance: Ethinyl estradiol has been studied in combination with dienogest as a potential oral contraceptive regimen [, ]. Research has explored the effects of this combination on androgen concentrations and compared its efficacy to other COC formulations.
        Source and Classification

        Dienogest is derived from natural steroid hormones, specifically the estrogens and progestins. It belongs to the class of compounds known as synthetic progestins, which are designed to have enhanced stability and bioavailability compared to their natural counterparts. Its chemical structure allows it to bind effectively to progesterone receptors, thus exerting its therapeutic effects.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of dienogest involves several key steps, utilizing various organic reactions:

        1. Starting Material: The synthesis typically begins with estra-4,9-diene-3,17-dione.
        2. Epoxidation: The first step often involves the epoxidation at the 17-position to create an epoxide intermediate.
        3. Cyanidation: This epoxide undergoes ring-opening through cyanidation, introducing a cyanomethyl group at the 17α position.
        4. Deprotection: Finally, protecting groups are removed to yield dienogest.

        A notable method for synthesizing dienogest includes oxidation, cyanation, hydrolysis, bromination, and debromination reactions on 3-methoxy-17-hydroxyl-female-2,5(10)-diene . This method has been reported to provide high yields (up to 80%) and purity (98.9%) suitable for industrial production .

        Alternative Synthetic Routes

        Other methods have also been documented:

        • A process using triethylamine and tetrahydrofuran as solvents for selective protection and subsequent reactions has been detailed in various patents .
        • Recent improvements focus on reducing impurities during synthesis by optimizing reaction conditions and purification techniques .
        Molecular Structure Analysis

        Dienogest has a complex molecular structure characterized by several functional groups:

        • Molecular Formula: C20H25NO3
        • Molecular Weight: 325.42 g/mol
        • Structural Features: The molecule contains a steroid backbone with specific modifications at the 17α position (cyanomethyl) and hydroxyl groups that enhance its biological activity.
        Chemical Reactions Analysis

        Dienogest undergoes various chemical reactions that are crucial for its synthesis and functionality:

        1. Oxidation: Converts alcohols into ketones or aldehydes.
        2. Cyanation: Introduces cyanide groups into organic molecules.
        3. Hydrolysis: Cleaves bonds with water to form hydroxyl groups.
        4. Bromination: Adds bromine across double bonds, which can be reversed (debromination) to yield the final product.

        These reactions are typically carried out under controlled conditions to ensure high yields and purity of dienogest .

        Mechanism of Action

        Dienogest functions primarily through its interaction with progesterone receptors in target tissues:

        • It binds to these receptors, mimicking the action of natural progesterone.
        • This binding leads to changes in gene expression that regulate reproductive functions such as menstruation and ovulation.

        Research indicates that dienogest also exhibits anti-androgenic properties, which can be beneficial in treating conditions like endometriosis by reducing tissue proliferation .

        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: White crystalline solid.
        • Melting Point: Approximately 216°C.

        Chemical Properties

        • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
        • Stability: Relatively stable under standard storage conditions but sensitive to light and moisture.

        These properties influence its formulation in pharmaceutical applications .

        Applications

        Dienogest is widely used in various scientific and medical applications:

        • Hormonal Therapy: Primarily for managing endometriosis symptoms.
        • Contraception: Used in combination with estrogen in oral contraceptives.
        • Research: Investigated for potential uses in treating hormone-sensitive cancers due to its progestational effects.
        Mechanisms of Action in Endometriosis Pathogenesis

        Hormonal Modulation of Estradiol Biosynthesis and Signaling Pathways

        Dienogest exerts profound suppressive effects on estradiol (E2) biosynthesis, a critical driver of endometriotic lesion survival and proliferation. By moderately inhibiting gonadotropin secretion (particularly FSH and LH) from the pituitary gland, dienogest reduces ovarian stimulation, leading to decreased endogenous E2 production [1] [4] [10]. This results in a moderately hypoestrogenic state, sufficient to suppress ectopic endometrial growth without inducing menopausal-level estrogen deficiency [4].

        Beyond systemic hormone suppression, dienogest directly targets endometriotic lesion autonomy:

        • Aromatase Suppression: Dienogest inhibits aromatase (CYP19A1) expression in endometriotic stromal cells, disrupting local E2 synthesis within lesions [1] [4]. This is critical as endometriotic tissue often overexpresses aromatase.
        • Estrogen Receptor Modulation: Dienogest downregulates both ERα and ERβ expression in ectopic endometrium, diminishing estrogenic signaling even when E2 is present [4] [10].
        • 17β-HSD2 Upregulation: The progestin enhances 17β-hydroxysteroid dehydrogenase type 2 activity, promoting conversion of potent E2 to less active estrone [10].

        Table 1: Hormonal Modulation by Dienogest in Endometriosis

        Target PathwayMolecular EffectConsequence on Endometriosis
        Pituitary GonadotropinsSuppresses FSH/LH secretionReduced ovarian estradiol synthesis
        Aromatase (CYP19A1)Inhibits expression in lesionsSuppresses local estrogen production
        Estrogen Receptors (ERα/ERβ)Downregulates receptor expressionAttenuates estrogen signaling in lesions
        17β-HSD2Increases activityEnhances E2 metabolism to weaker estrone

        Progesterone Receptor Agonism and Decidualization Dynamics

        Dienogest binds with high specificity to the nuclear progesterone receptor (PR), acting as a potent agonist despite its structural classification as a 19-nortestosterone derivative [1] [4] [7]. This receptor activation triggers a cascade of morphological and functional changes in endometrial tissue:

        • Decidualization Induction: PR binding initiates stromal cell differentiation, transforming endometriotic lesions into decidua-like tissue. This process involves glycogen accumulation, cytoskeletal remodeling, and secretory changes [1] [4].
        • Atrophy via Apoptosis: Decidualized lesions undergo progressive atrophy due to induction of pro-apoptotic factors (e.g., Bax, FasL) and suppression of anti-apoptotic proteins (e.g., Bcl-2) [4] [8].
        • Antiproliferative Effects: Dienogest inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are essential for endometrial tissue invasion and proliferation [1] [4]. This is mediated via direct suppression of NF-κB signaling [4].

        Unlike some progestins, dienogest uniquely combines strong endometrial efficacy with minimal androgenic, glucocorticoid, or mineralocorticoid activity [7] [10]. Its anti-androgenic properties (∼30% the potency of cyproterone acetate) further contribute to lesion regression without exacerbating metabolic parameters [10].

        Antiangiogenic Mechanisms in Endometriotic Lesion Regression

        Angiogenesis is fundamental to endometriotic lesion viability, and dienogest exhibits potent antiangiogenic properties validated across multiple experimental models:

        • VEGF Pathway Inhibition: Dienogest significantly reduces vascular endothelial growth factor (VEGF) expression in endometriotic lesions and peritoneal fluid [5] [6] [8]. This suppresses endothelial cell proliferation, migration, and capillary tube formation.
        • Plasminogen Activator Suppression: Like antiangiogenic steroids (e.g., medroxyprogesterone acetate), dienogest inhibits urokinase-type plasminogen activator (uPA), a key enzyme in extracellular matrix degradation required for vascular sprouting [8].
        • In vivo Evidence: In chorioallantoic membrane (CAM) assays, dienogest pellets induced avascular zones at doses as low as 0.1 μg/egg. In rodent endometriosis models, dienogest reduced microvessel density by >50% and shrunk lesions comparably to GnRH agonists [8] [6].

        Table 2: Antiangiogenic Actions of Dienogest

        Angiogenesis ProcessDienogest ActionExperimental Evidence
        VEGF ExpressionDownregulates VEGF in lesions & peritoneal fluid67% reduction in peritoneal VEGF (rat model) [8]
        Endothelial Cell FunctionInhibits proliferation & tube formationCAM assay: 0.1-10 μg/egg caused dose-dependent avascular zones [8]
        Proteolytic EnzymesSuppresses uPA & MMPsHuman endothelial cells: Reduced MMP-2 activity [6]
        Microvascular DensityDecreases CD31+ vessels in lesionsMouse model: 52% reduction vs. controls [8]

        Immunomodulatory Effects on Inflammatory Cytokine Networks

        Endometriosis is characterized by a pro-inflammatory peritoneal environment, and dienogest modulates key immune components:

        • Macrophage Polarization: Dienogest shifts macrophage phenotype from pro-inflammatory M1 (secreting TNF-α, IL-1β) to anti-inflammatory M2 (secreting IL-10), reducing lesion-promoting inflammation [1] [4].
        • Cytokine Network Reprogramming: Treatment significantly decreases peritoneal levels of:
        • IL-1β: A driver of prostaglandin synthesis and pain sensitization
        • TNF-α: Promotes adhesion molecule expression and lesion vascularization
        • IL-6: Stimulates angiogenesis and neural infiltration [1] [6]
        • T-Cell Regulation: Dienogest enhances regulatory T-cell (Treg) activity, promoting immune tolerance and reducing cytotoxic responses against ectopic endometrium [1] [4].

        These immunomodulatory actions create an unfavorable microenvironment for lesion maintenance: reduced inflammation diminishes pain signals, while suppressed cytokine networks inhibit lesion proliferation and neovascularization [1] [6]. The progestin’s effect on peritoneal immune cells further complements its direct antiangiogenic and antiproliferative activities in lesions.

        Table 3: Dienogest-Mediated Immunomodulation in Endometriosis

        Immune ComponentEffect of DienogestFunctional Consequence
        MacrophagesPromotes M1→M2 polarizationReduced TNF-α, IL-6; increased IL-10 [1]
        T lymphocytesEnhances regulatory T-cell (Treg) activitySuppressed cytotoxic response to lesions
        Pro-inflammatory cytokinesDecreases IL-1β, TNF-α, IL-6, IL-8Attenuated inflammation & pain sensitization
        Anti-inflammatory cytokinesIncreases IL-10, TGF-βEnhanced immune tolerance in peritoneum

        Properties

        CAS Number

        65928-58-7

        Product Name

        Dienogest

        IUPAC Name

        2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile

        Molecular Formula

        C20H25NO2

        Molecular Weight

        311.4 g/mol

        InChI

        InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1

        InChI Key

        AZFLJNIPTRTECV-FUMNGEBKSA-N

        SMILES

        CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

        Solubility

        Practically insoluble

        Synonyms

        17 alpha-cyanomethyl-17 beta-hydroxy-13 beta-methylgona-4,9-dien-3-one
        17 alpha-cyanomethyl-17 beta-hydroxyestra-4,9(10)-diene-3-one
        19-norpregna-4,9-diene-21-nitrile, 17-hydroxy-3-oxo-, (17alpha)-
        dienogest
        STS 557
        STS-557

        Canonical SMILES

        CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

        Isomeric SMILES

        C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.